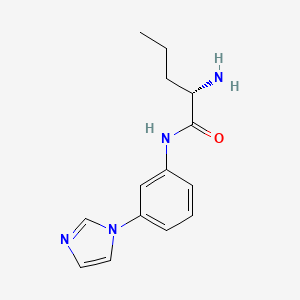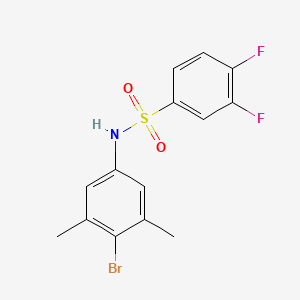![molecular formula C11H13BrN4O B6635380 5-[(4-Bromo-3,5-dimethylphenoxy)methyl]-2-methyltetrazole](/img/structure/B6635380.png)
5-[(4-Bromo-3,5-dimethylphenoxy)methyl]-2-methyltetrazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-[(4-Bromo-3,5-dimethylphenoxy)methyl]-2-methyltetrazole, also known as Brimonidine, is a drug that is commonly used to treat glaucoma and ocular hypertension. It belongs to the class of alpha-2 adrenergic receptor agonists and works by reducing the production of aqueous humor in the eye. In recent years, Brimonidine has gained attention in scientific research due to its potential therapeutic applications beyond ophthalmology.
Mecanismo De Acción
5-[(4-Bromo-3,5-dimethylphenoxy)methyl]-2-methyltetrazole works by binding to and activating alpha-2 adrenergic receptors, which are found in various tissues throughout the body including the eye, brain, and cardiovascular system. In the eye, activation of these receptors leads to a decrease in the production of aqueous humor, which reduces intraocular pressure. In the brain, activation of alpha-2 adrenergic receptors has been shown to have neuroprotective effects by reducing inflammation, oxidative stress, and neuronal apoptosis.
Biochemical and Physiological Effects:
5-[(4-Bromo-3,5-dimethylphenoxy)methyl]-2-methyltetrazole has been shown to have a number of biochemical and physiological effects beyond its primary use in ophthalmology. In animal studies, it has been shown to reduce oxidative stress and inflammation in the brain, as well as improve cognitive function and memory. 5-[(4-Bromo-3,5-dimethylphenoxy)methyl]-2-methyltetrazole has also been shown to reduce blood pressure and improve cardiac function in animal models of hypertension and heart failure.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 5-[(4-Bromo-3,5-dimethylphenoxy)methyl]-2-methyltetrazole in laboratory experiments is its well-established mechanism of action and safety profile. It has been used clinically for many years and has a low incidence of side effects. However, one limitation is that it may not be suitable for all experimental models, as its effects are primarily mediated through alpha-2 adrenergic receptors and may not be relevant in all disease states.
Direcciones Futuras
There are many potential future directions for research on 5-[(4-Bromo-3,5-dimethylphenoxy)methyl]-2-methyltetrazole. One area of interest is its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. It has also been suggested that 5-[(4-Bromo-3,5-dimethylphenoxy)methyl]-2-methyltetrazole may have anti-inflammatory effects in the brain, which could be beneficial in the treatment of conditions such as multiple sclerosis and traumatic brain injury. Additionally, there is interest in exploring the use of 5-[(4-Bromo-3,5-dimethylphenoxy)methyl]-2-methyltetrazole as a neuroprotective agent in other contexts, such as stroke and spinal cord injury.
Métodos De Síntesis
5-[(4-Bromo-3,5-dimethylphenoxy)methyl]-2-methyltetrazole can be synthesized through a multi-step process, starting with the reaction of 4-bromo-3,5-dimethylphenol with chloromethyl methyl ether to form 4-bromo-3,5-dimethylphenoxy methyl ether. The resulting compound is then reacted with sodium azide to form the tetrazole ring, followed by reduction with sodium borohydride to produce 5-[(4-Bromo-3,5-dimethylphenoxy)methyl]-2-methyltetrazole.
Aplicaciones Científicas De Investigación
5-[(4-Bromo-3,5-dimethylphenoxy)methyl]-2-methyltetrazole has been studied extensively in the field of neuroscience due to its ability to cross the blood-brain barrier and interact with alpha-2 adrenergic receptors in the central nervous system. It has been shown to have neuroprotective effects in animal models of stroke, traumatic brain injury, and neurodegenerative diseases such as Alzheimer's and Parkinson's. 5-[(4-Bromo-3,5-dimethylphenoxy)methyl]-2-methyltetrazole has also been investigated for its potential use in the treatment of anxiety and depression, as it has been shown to modulate the release of neurotransmitters such as norepinephrine and serotonin.
Propiedades
IUPAC Name |
5-[(4-bromo-3,5-dimethylphenoxy)methyl]-2-methyltetrazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrN4O/c1-7-4-9(5-8(2)11(7)12)17-6-10-13-15-16(3)14-10/h4-5H,6H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYSUBWQIHUAVEA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1Br)C)OCC2=NN(N=N2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-[(4-Bromo-3,5-dimethylphenoxy)methyl]-2-methyltetrazole | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(2-Methyl-2-methylsulfonylpropyl)amino]pyrimidine-4-carboxylic acid](/img/structure/B6635297.png)
![(2R)-2-[(4-chloro-2-fluorobenzoyl)amino]pentanoic acid](/img/structure/B6635301.png)
![(2R)-2-[(5-methylfuran-2-carbonyl)amino]-3-phenylpropanoic acid](/img/structure/B6635306.png)



![N-[(2-tert-butyl-1,3-thiazol-4-yl)methyl]pyrimidin-5-amine](/img/structure/B6635334.png)
![[4-(2,3-Dihydro-1H-8-thia-5,7-diaza-cyclopenta[a]inden-4-yl)-piperazin-1-yl]-phenyl-methanone](/img/structure/B6635350.png)

![2-[1-(3,5-Dichlorophenyl)-2,5-dioxoimidazolidin-4-yl]acetic acid](/img/structure/B6635361.png)
![3-[2-Hydroxy-3-(2-methoxyethylamino)propoxy]-4-methylbenzonitrile](/img/structure/B6635367.png)

![N-[3-(3-chlorophenyl)propyl]acetamide](/img/structure/B6635390.png)
![[(3R)-3-hydroxypyrrolidin-1-yl]-naphthalen-2-ylmethanone](/img/structure/B6635395.png)